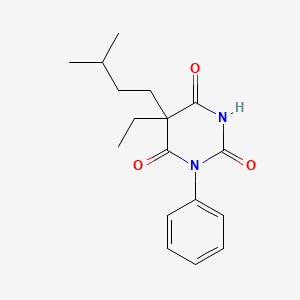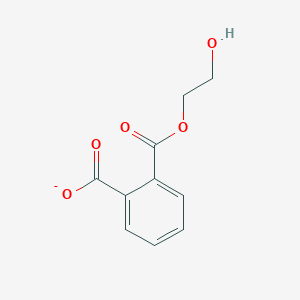
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester, also known as mono(2-hydroxyethyl) phthalate, is an organic compound belonging to the class of phthalate esters. It is derived from phthalic acid and is commonly used as a plasticizer in various industrial applications. This compound is known for its ability to enhance the flexibility and durability of plastic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester can be synthesized through the esterification of phthalic anhydride with ethylene glycol. The reaction typically involves heating phthalic anhydride with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:
Phthalic Anhydride+Ethylene Glycol→1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a reactor equipped with a distillation column to continuously remove the water formed during the reaction. This helps drive the reaction to completion and increases the yield of the desired ester. After the reaction, the product is purified through distillation and filtration to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phthalic acid and ethylene glycol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and ethylene glycol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties but different ester groups.
Diethyl phthalate (DEP): A smaller phthalate ester used in personal care products.
Dibutyl phthalate (DBP): Used in adhesives and coatings.
Uniqueness
1,2-Benzenedicarboxylic acid, 1-(2-hydroxyethyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its ability to enhance flexibility and durability in plastics makes it valuable in various industrial applications.
Propiedades
Fórmula molecular |
C10H9O5- |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxycarbonyl)benzoate |
InChI |
InChI=1S/C10H10O5/c11-5-6-15-10(14)8-4-2-1-3-7(8)9(12)13/h1-4,11H,5-6H2,(H,12,13)/p-1 |
Clave InChI |
NTINFTOOVNKGIU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


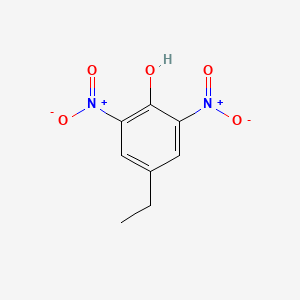
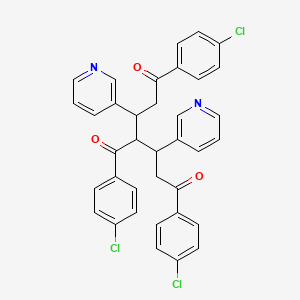
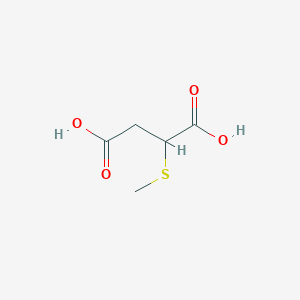



![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
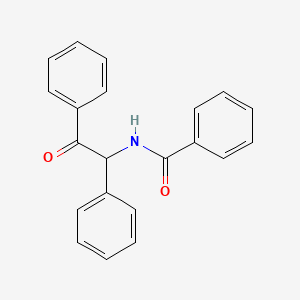

![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)

![1H-Naphth[2,3-d]imidazolium, 4,9-dihydro-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazinylmethyl)-](/img/structure/B13999816.png)
